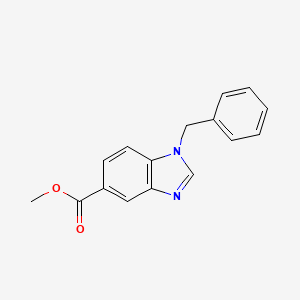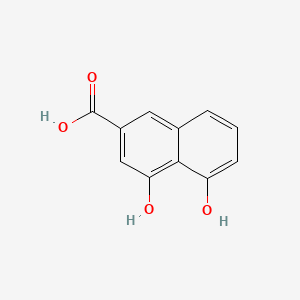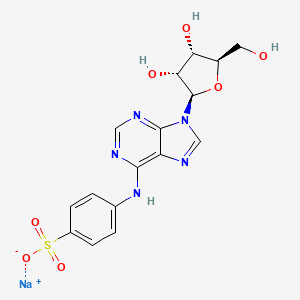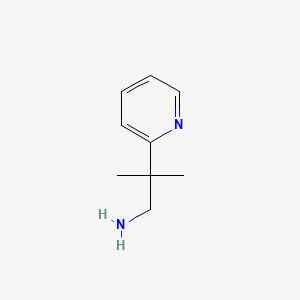
2-Methyl-2-(pyridin-2-YL)propan-1-amine
Descripción general
Descripción
“2-Methyl-2-(pyridin-2-YL)propan-1-amine” is a chemical compound with the molecular formula C9H14N2 . It is a derivative of amine and can be used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for “2-Methyl-2-(pyridin-2-YL)propan-1-amine” is1S/C9H14N2/c1-9(2,7-10)8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3 . This indicates the presence of 9 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-2-(pyridin-2-YL)propan-1-amine” include a molecular weight of 150.22 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The boiling point is predicted to be 212.7±15.0 °C .Aplicaciones Científicas De Investigación
Transition Metal Complexes : A novel pentadentate amine/imine ligand, including 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine, has been used to form transition metal complexes with first-row metals like Ni, Fe, Zn, and Cu. These complexes exhibit varying coordination properties and could have implications in catalysis and material science (Schmidt, Wiedemann, & Grohmann, 2011).
Catalysts for Methoxycarbonylation : Certain palladium(II) complexes of (pyridyl)imine ligands, including derivatives of 2-Methyl-2-(pyridin-2-yl)propan-1-amine, have shown effectiveness as catalysts in the methoxycarbonylation of olefins. These catalysts can convert olefins into linear and branched esters (Zulu et al., 2020).
Ethylene Dimerization Catalysts : Some (imino)pyridine palladium(II) complexes, involving variations of 2-Methyl-2-(pyridin-2-yl)propan-1-amine, have been identified as selective catalysts for ethylene dimerization. These findings are significant in the field of polymer chemistry (Nyamato, Ojwach, & Akerman, 2015).
κ-Opioid Receptor Antagonist : A compound structurally related to 2-Methyl-2-(pyridin-2-yl)propan-1-amine, namely 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, has been studied as a high-affinity antagonist selective for κ-opioid receptors. This research has implications in the treatment of depression and addiction disorders (Grimwood et al., 2011).
Cadmium(II) Complexation : Research has shown the ability of a ligand derived from the condensation of 2-pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine, a compound related to 2-Methyl-2-(pyridin-2-yl)propan-1-amine, to form a complex with Cadmium(II). This complex has potential applications in coordination chemistry and material science (Hakimi et al., 2013).
Asymmetric Reductive Amination : The compound has been used in the direct asymmetric reductive amination of various ketone substrates, including 2-acetyl-6-substituted pyridines. This process is significant in the synthesis of chiral primary amines with high enantioselectivity, which is crucial in pharmaceutical chemistry (Yamada, Azuma, & Yamano, 2021).
Ruthenium Carbene Catalysts : Research involving the synthesis and characterization of ruthenium complexes with ligands based on 2-Methyl-2-(pyridin-2-yl)propan-1-amine showed their efficiency as heterogeneous catalysts for olefin epoxidation. This is an important application in industrial chemistry (Dakkach et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-2-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,7-10)8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQWLPBBUBFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652761 | |
| Record name | 2-Methyl-2-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyridin-2-YL)propan-1-amine | |
CAS RN |
199296-39-4 | |
| Record name | β,β-Dimethyl-2-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199296-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(pyridin-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

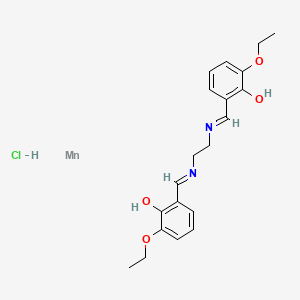
![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)
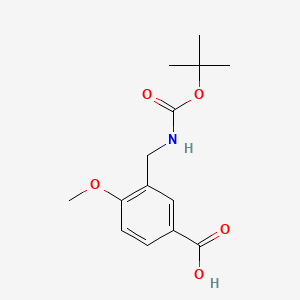
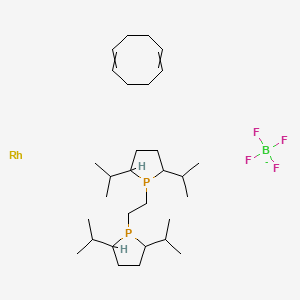
![[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox](/img/no-structure.png)
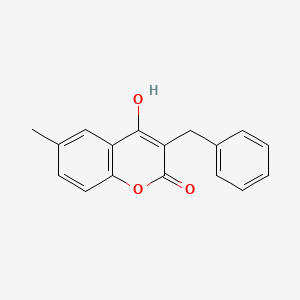
![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)
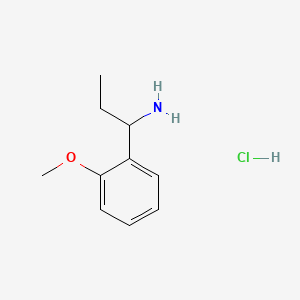
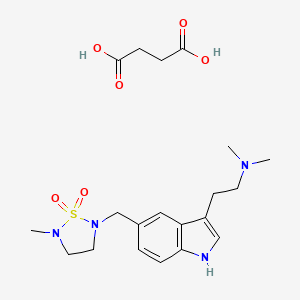
![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)
